Faropenem medoxil
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Overview
Description
Faropenem medoxil is an ester prodrug derivative of the beta-lactam antibiotic faropenem. This compound is known for its broad-spectrum antibiotic properties and high resistance to beta-lactamase degradation . The prodrug form of this compound offers significantly improved oral bioavailability, leading to higher systemic concentrations of the drug .
Preparation Methods
The preparation of faropenem medoxil involves the synthesis of faropenem and 4-halogenated methyl radical-5-methyl-1,3-dioxane cyclopentene-2-ketone under alkaline conditions and in the presence of a solvent . A phase transfer catalyst and a reaction promoter containing iodine are used to facilitate the reaction . This method is characterized by its simplicity, mild reaction conditions, and cost-effectiveness, resulting in high yield and purity of this compound .
Chemical Reactions Analysis
Faropenem medoxil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: This compound can undergo substitution reactions, particularly involving its beta-lactam ring.
Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Faropenem medoxil has a wide range of scientific research applications:
Mechanism of Action
Faropenem medoxil exerts its effects by inhibiting the synthesis of bacterial cell walls . It binds to and competitively inhibits the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death . The molecular targets of this compound include penicillin-binding proteins 1A and 2B in bacteria .
Comparison with Similar Compounds
Faropenem medoxil is unique among beta-lactam antibiotics due to its high resistance to beta-lactamase degradation and its improved oral bioavailability . Similar compounds include:
Amoxicillin/clavulanate: A combination antibiotic with a broader spectrum but lower resistance to beta-lactamase.
Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to this compound.
This compound stands out due to its stability and efficacy against a wide range of bacterial infections .
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBKWZPHJOEQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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